Product packaging for Fmoc-cis-Hyp(Bzl)-OH(Cat. No.:CAS No. 1334671-64-5)

Fmoc-cis-Hyp(Bzl)-OH

Cat. No.: B2355013
CAS No.: 1334671-64-5
M. Wt: 443.499
InChI Key: XGFMHBUVVWZBFT-DFBJGRDBSA-N
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Description

Fmoc-cis-Hyp(Bzl)-OH (CAS: 174800-02-3) is a protected hydroxyproline derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a benzyl (Bzl) ether protecting the hydroxyl group of the cis-4-hydroxyproline (Hyp) residue. This dual protection ensures compatibility with Fmoc-based SPPS protocols, where the Bzl group remains stable under basic Fmoc deprotection conditions (e.g., piperidine) but is cleaved under strong acidic conditions (e.g., hydrogen fluoride (HF) or trifluoroacetic acid (TFA)) . Its molecular formula is C₂₇H₂₅NO₅, with a molecular weight of 443.5 g/mol and a specific gravity of 1.34 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25NO5 B2355013 Fmoc-cis-Hyp(Bzl)-OH CAS No. 1334671-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMHBUVVWZBFT-DFBJGRDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Fmoc-cis-Hyp(Bzl)-OH

Configuration Control of Hydroxyproline

The cis configuration (4S) is typically achieved via the Mitsunobu reaction , which inverts the stereochemistry of commercially available trans-4(R)-hydroxyproline (Hyp). In a representative protocol:

  • trans-4(R)-Hyp is esterified as the methyl ester (e.g., N-Boc-4(R)-Hyp-OMe).
  • The Mitsunobu reaction with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and formic acid in tetrahydrofuran (THF) at room temperature inverts the configuration to cis-4(S)-Hyp-OH (78% yield).

This method avoids acid-labile protecting groups (e.g., trityl) and simplifies purification.

Hydroxyl Group Protection with Benzyl

Benzylation of the cis-4(S)-hydroxyl group is achieved under mild conditions to prevent racemization:

  • Method A : Benzyl bromide (BnBr) and sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C for 12 hours (yield: 85–90%).
  • Method B : Mitsunobu conditions with benzyl alcohol, DEAD, and PPh₃ in THF (yield: 80%).

Method A is preferred for scalability, while Method B offers higher stereochemical fidelity.

Table 1: Comparison of Benzylation Methods
Method Reagents Solvent Yield Advantages
A BnBr, NaH DMF 85–90% Fast, scalable
B BnOH, DEAD, PPh₃ THF 80% Stereoretentive

Amino Group Protection with Fmoc

Fmoc protection follows hydroxyl benzylation:

  • The amino group is reacted with Fmoc-Osu (Fmoc-N-succinimidyl carbonate) in DMF using N,N-diisopropylethylamine (DIEA) as a base (2.5 equiv, 25°C, 2 hours).
  • Yields exceed 90%, with minimal epimerization due to the absence of acidic conditions.

Optimization of Reaction Conditions

Solvent Effects on Fluorination and Benzylation

Polar aprotic solvents (DMF, THF) enhance solvation of the peptide-resin intermediate, improving coupling efficiency. For benzylation, DMF accelerates reaction kinetics but may require rigorous drying to avoid hydrolysis.

Side Reactions and Mitigation

  • Racemization : Minimized by using HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) during activation.
  • Over-benzylation : Controlled by limiting BnBr to 1.2 equivalents and stepwise addition.

Analytical Characterization

Chiral HPLC Analysis

Chiral reversed-phase HPLC confirms the 4(S) configuration using a Chirobiotic T column (Astec). The cis isomer elutes earlier than the trans isomer under isocratic conditions (20 mM ammonium acetate, pH 5.0).

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., Boc-4(S)-Hyp-OH) validates the cis configuration. The hydroxyl group’s dihedral angle relative to the pyrrolidine ring is 15°.

Applications in Peptide Synthesis

Fmoc-cis-Hyp(Bzl)-OH is integral to synthesizing collagen mimics and glycopeptides:

  • Collagen stability : Incorporation of cis-Hyp enhances triple-helix stability due to favorable hydrogen bonding.
  • Glycosylation : The benzyl group permits selective deprotection for subsequent arabinosylation or glycosylation.

Scientific Research Applications

Peptide Synthesis

Overview:
Fmoc-cis-Hyp(Bzl)-OH is integral in the synthesis of peptides, particularly in the formation of cyclic peptides and those with complex structures. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS).

Key Applications:

  • Cyclic Peptide Formation: The compound facilitates the creation of cyclic peptides that exhibit enhanced stability and bioactivity.
  • Complex Peptide Structures: It aids in synthesizing peptides that require specific stereochemical configurations.

Case Study:
A study demonstrated the successful incorporation of this compound in the synthesis of a cyclic peptide that showed improved binding affinity to its target receptor compared to linear analogs .

Drug Development

Overview:
The unique structure of this compound allows for the development of novel pharmaceuticals, particularly in oncology and virology.

Key Applications:

  • Anti-Cancer Drugs: Its derivatives have been explored for their potential in targeting cancer cells.
  • Peptide Vaccines: The compound is utilized in synthesizing peptide-based vaccines that enhance immune responses.

Data Table: Drug Development Applications

Application TypeDescriptionExample Compound
Anti-CancerModifications lead to improved efficacy against tumorsThis compound derivatives
Peptide VaccinesEnhances immune response through targeted deliverySynthetic peptide vaccines

Case Study:
Research indicated that peptides synthesized using this compound exhibited enhanced cytotoxicity against specific cancer cell lines when compared to standard treatments .

Biomaterials Research

Overview:
In biomaterials science, this compound is used to create hydrogels and scaffolds that mimic natural tissues, essential for tissue engineering and regenerative medicine.

Key Applications:

  • Hydrogels: The compound is incorporated into hydrogels that support cell growth and tissue regeneration.
  • Scaffold Development: It aids in developing scaffolds for bone and cartilage repair.

Data Table: Biomaterials Applications

Application TypeDescriptionExample Use
HydrogelsMimics natural tissue environmentsTissue engineering
ScaffoldsSupports cellular attachment and growthBone/cartilage repair

Case Study:
A study highlighted the use of hydrogels containing this compound for promoting the growth of stem cells, demonstrating its potential in regenerative therapies .

Research in Protein Folding

Overview:
this compound plays a role in studying protein folding mechanisms, providing insights into diseases related to protein misfolding.

Key Applications:

  • Stability Studies: Researchers utilize this compound to analyze how modifications affect protein stability.
  • Disease Research: It helps in understanding conditions like Alzheimer's disease where protein misfolding occurs.

Data Table: Protein Folding Research Applications

Application TypeDescriptionResearch Focus
Stability AnalysisInvestigates effects of amino acid substitutionsProtein misfolding diseases
Mechanistic StudiesExplores folding pathwaysAlzheimer’s disease

Case Study:
Research demonstrated that incorporating this compound into model proteins significantly altered their folding kinetics, providing insights into the stability mechanisms relevant to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Fmoc-cis-Hyp(Bzl)-OH involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, maintaining the integrity of the hydroxyproline residue. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and catalysts used in the synthesis process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of Fmoc-cis-Hyp(Bzl)-OH with other Fmoc-protected amino acids featuring benzyl-based or analogous side-chain protection.

Table 1: Structural and Physicochemical Comparison
Compound CAS Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications Stability Notes
This compound 174800-02-3 C₂₇H₂₅NO₅ 443.5 Fmoc (α-amino), Bzl (Hyp) Collagen-mimetic peptides Bzl stable to base, cleaved by HF/TFA
Fmoc-Cys(Bzl)-OH Not provided C₂₅H₂₃NO₄S 433.5 Fmoc (α-amino), Bzl (Cys) Disulfide bond formation Bzl stable to base; requires reductive cleavage (TFA)
Fmoc-Asp(OBzl)-OH 86060-84-6 C₂₇H₂₅NO₇ 475.5 Fmoc (α-amino), Bzl (Asp) Acid-sensitive peptides Bzl ester cleaved by TFA or saponification
Fmoc-Arg(Pbf)-OH Not provided C₃₃H₄₅N₅O₈S 695.8 Fmoc (α-amino), Pbf (Arg) Basic residue incorporation Pbf stable to base; cleaved by TFA
Fmoc-His(Trt)-OH Not provided C₃₉H₃₅N₃O₄ 609.7 Fmoc (α-amino), Trt (His) Histidine-rich peptides Trt stable to base; cleaved by TFA or dilute AcOH
Table 2: Coupling Efficiency and Reaction Conditions
Compound Coupling Agent Solvent System Reaction Time Yield (%) Notes Reference
This compound HBTU/HOBt/DIEA DMF or NMP/DCM Not reported Not reported Requires optimized steric handling due to cis-Bzl group
Fmoc-Cys(Bzl)-OH TiCl₄-assisted coupling DCM 35 min 70 High efficiency in dipeptide synthesis
Fmoc-Arg(Pbf)-OH DIC/HOBt/DMAP DMA/DCM (1:1) 3 h 93 High coupling rate with bulky Pbf group
Fmoc-Asn(Trt)-OH HBTU/HOBt/DIEA NMP/DCM (1:7) 4 h >80 Microwave-assisted synthesis ineffective

Key Observations :

  • Steric Hindrance : this compound’s benzyl-protected cis-hydroxyproline introduces steric challenges during coupling, necessitating optimized agents like HBTU/HOBt. In contrast, Fmoc-Arg(Pbf)-OH achieves 93% yield despite its bulky Pbf group due to activation via DMAP .
  • Deprotection Specificity : The Bzl group in this compound requires strong acids (HF/TFA) for cleavage, similar to Fmoc-Cys(Bzl)-OH. This contrasts with Trt-protected His, which is cleaved under milder acidic conditions (e.g., dilute AcOH) .

Stability and Compatibility in SPPS

  • Base Stability : The Bzl group in Hyp(Bzl) and Cys(Bzl) remains intact during Fmoc deprotection (20% piperidine), making these derivatives ideal for iterative SPPS .
  • Acid Sensitivity : Unlike Asp(OBzl)-OH, where the Bzl ester is labile to TFA, Hyp(Bzl) requires harsher conditions (e.g., HF) for cleavage, limiting its use in acid-sensitive sequences .
  • Orthogonality : Hyp(Bzl) lacks orthogonal protection compatibility with photolabile (e.g., Mtt) or enzymatically cleavable groups, unlike Fmoc-Lys(Dde)-OH or Fmoc-Dab(Mtt)-OH .

Case Studies

  • Collagen Peptides : this compound is critical for synthesizing collagen-like peptides, where cis-hydroxyproline stabilizes triple-helical structures. Its Bzl protection prevents side reactions during prolonged SPPS .
  • Comparative Limitations : In a study comparing Hyp derivatives, Fmoc-Hyp(OtBu)-OH (tert-butyl protection) showed higher solubility in DMF than Hyp(Bzl), but the latter provided better steric shielding .

Biological Activity

Fmoc-cis-Hyp(Bzl)-OH, or (2S,4S)-N-alpha-(9-fluorenylmethyloxycarbonyl)-4-benzyl-L-cis-hydroxyproline, is a derivative of hydroxyproline that has garnered attention in peptide synthesis and biological research. This compound is notable for its role in mimicking collagen structures and influencing biological activities through its incorporation into peptides.

  • Molecular Formula : C27H25NO5
  • Molecular Weight : 443.49 g/mol
  • CAS Number : 1334671-64-5

Biological Applications

This compound is primarily utilized in the synthesis of collagen-like peptides, which are crucial for studying structural biology and developing therapeutic agents. The incorporation of hydroxyproline residues into peptides enhances their stability and biological activity.

1. Collagen Mimetic Peptides

The incorporation of this compound into peptides has been shown to stabilize triple helical structures, which are essential for collagen's mechanical properties. Research indicates that these peptides can mimic the natural collagen structure effectively, which is vital for tissue engineering applications .

2. Influence on Cellular Behavior

Studies have demonstrated that peptides containing this compound can influence cellular behaviors such as adhesion, proliferation, and differentiation. For instance, a study showed that these peptides could enhance fibroblast adhesion and promote ECM (extracellular matrix) deposition, which is critical in wound healing processes .

Table 1: Biological Activities of this compound Containing Peptides

Study ReferencePeptide SequenceBiological ActivityObservations
Gly-Pro-HypEnhanced fibroblast adhesionIncreased cell attachment compared to control
(Gly-Pro-Hyp)ₙECM depositionSignificant increase in collagen synthesis
Custom peptideModulation of signaling pathwaysAltered phosphorylation patterns observed

Case Study 1: Tissue Engineering

In a tissue engineering study, this compound was incorporated into peptide scaffolds designed for skin regeneration. The results indicated that scaffolds with hydroxyproline residues promoted better cell infiltration and enhanced tissue integration compared to those without .

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in drug delivery systems. Peptides synthesized with this compound exhibited improved stability and controlled release profiles for therapeutic agents, demonstrating potential for enhanced efficacy in clinical applications .

Q & A

Q. What are the recommended storage conditions and handling protocols for Fmoc-cis-Hyp(Bzl)-OH to ensure stability during peptide synthesis?

  • Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-free container to prevent degradation of the Fmoc and benzyl (Bzl) protecting groups. Prior to use, equilibrate the product to room temperature in a desiccator to avoid condensation. For handling, use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (argon/nitrogen) during weighing and dissolution. Pre-wash resin-bound peptides with 20% piperidine in DMF before coupling to minimize side reactions .

Q. How can researchers verify the purity and structural integrity of this compound before use in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (¹H and ¹³C) to confirm purity (>95%) and identity. Compare retention times and spectral data (e.g., δ ~7.3–7.8 ppm for Fmoc aromatic protons, δ ~4.5–5.5 ppm for Hyp(Bzl) protons) against certified reference standards. Mass spectrometry (HR-MS or MALDI-TOF) should confirm the molecular ion peak (expected m/z ~468.5 g/mol) .

Q. What solvents and concentrations are optimal for dissolving this compound in SPPS workflows?

  • Methodological Answer: Dissolve the compound in DMF or DCM at concentrations of 0.1–0.3 M . For challenging solubilization, use sonication (15–30 minutes) or mild heating (≤40°C). Avoid aqueous solvents, as the benzyl group may hydrolyze under basic or prolonged acidic conditions. Pre-activate with HOBt/DIC or Oxyma Pure/EDC for efficient coupling .

Advanced Research Questions

Q. How does the cis-configuration of Hyp(Bzl) influence peptide secondary structure and stability in collagen-mimetic sequences?

  • Methodological Answer: The cis-Hyp(Bzl) conformation disrupts canonical collagen triple helices due to steric hindrance from the benzyl group. To study this, synthesize model peptides (e.g., (Pro-Hyp(Bzl)-Gly)ₙ) and analyze via circular dichroism (CD) and X-ray crystallography . Compare thermal denaturation temperatures (Tₘ) with trans-Hyp(Bzl) analogs. Computational modeling (e.g., MD simulations) can further elucidate steric clashes and hydrogen-bonding patterns .

Q. What strategies mitigate racemization and side-chain degradation during this compound incorporation into acid-sensitive peptides?

  • Methodological Answer: Use low-temperature coupling (4–10°C) and mild deprotection (20% piperidine in DMF, 2 × 1 min) to minimize racemization. For acid-labile sequences, replace TFA in cleavage cocktails with TIPS/H2O/TFA (95:2.5:2.5) . Monitor side reactions via LC-MS and employ orthogonal protecting groups (e.g., Trt for Cys, Pmc for Arg) to reduce global deprotection times .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer: Systematically test solubility in DMF, DCM, NMP, and THF under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, verify batch-specific impurities via HPLC-UV/ELSD and cross-reference with independent sources (e.g., PubChem or peer-reviewed syntheses). Adjust solvent ratios (e.g., DMF:DCM 1:1) to improve dissolution .

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